7-bromo-1,5-dimethyl-1H-indole-2,3-dione
CAS No.: 124807-89-2
Cat. No.: VC1991764
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124807-89-2 |
---|---|
Molecular Formula | C10H8BrNO2 |
Molecular Weight | 254.08 g/mol |
IUPAC Name | 7-bromo-1,5-dimethylindole-2,3-dione |
Standard InChI | InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3 |
Standard InChI Key | KAGORGSQXLSCBW-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C |
Canonical SMILES | CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C |
Introduction
Chemical Identity and Structural Characteristics
7-bromo-1,5-dimethyl-1H-indole-2,3-dione belongs to the broader family of isatin derivatives, which have gained significant attention due to their diverse biological activities. The compound's identity is defined by several key parameters:
Physical and Chemical Properties
The compound is characterized by the following properties which distinguish it from related indole derivatives:
Property | Value |
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CAS Number | 124807-89-2 |
Molecular Formula | C₁₀H₈BrNO₂ |
Molecular Weight | 254.08 g/mol |
IUPAC Name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione |
InChI | InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3 |
InChIKey | KAGORGSQXLSCBW-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C |
The structure features a bicyclic system with a six-membered benzene ring fused with a five-membered nitrogen-containing heterocycle. The bromine atom at position 7 and methyl groups at positions 1 and 5 create a unique electronic and steric environment .
Structural Significance
The structural elements of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione contribute significantly to its chemical and potential biological properties:
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The N-methyl group (position 1) eliminates the N-H hydrogen bonding capability present in non-N-alkylated isatins
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The methyl group at position 5 affects the electronic distribution in the benzene ring
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The bromine atom at position 7 serves as a potential reactive site for further functionalization
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The dione functionality at positions 2,3 provides sites for nucleophilic attack
These structural features closely resemble those found in other biologically active isatin derivatives, suggesting similar potential applications .
Synthesis Methods
The synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione typically involves several key steps, drawing from established methods for preparing related compounds.
N-Alkylation Approach
N-alkylation of isatin derivatives is commonly performed under phase transfer catalysis (PTC) conditions. This approach has been successfully employed for the synthesis of related compounds such as N-alkylated 6-bromoindoline-2,3-dione derivatives .
The reaction typically proceeds through the following steps:
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Preparation of the appropriate bromoindoline-2,3-dione starting material
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N-alkylation using a methylating agent (typically methyl iodide or dimethyl sulfate)
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Purification and isolation of the N-methylated product
Alternative Synthetic Pathways
Alternative synthetic approaches may include:
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Starting with appropriately substituted anilines followed by cyclization
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Regioselective bromination of 1,5-dimethyl-1H-indole-2,3-dione
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Directed functionalization of isatin core structures
These methodologies align with known synthetic approaches to similar isatin derivatives and provide potential routes to access 7-bromo-1,5-dimethyl-1H-indole-2,3-dione .
Bacterial/Fungal Strain | Activity Level | Notes |
---|---|---|
E. coli | Moderate to High | Related indole derivatives showed MIC values as low as 0.0195 mg/mL |
Bacillus species | Variable | Activity dependent on specific substitution pattern |
S. aureus | Moderate | Chlorinated analogs showed particularly promising activity |
C. albicans | Potential activity | Related compounds effective at concentrations of 0.0048 mg/mL |
The structural features of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione, particularly the bromine substituent, suggest potential antimicrobial activity comparable to similar derivatives .
Protein Target | Binding Energy | Key Interacting Residues |
---|---|---|
Bacterial proteins | -7.88 kcal/mol | THR232, GLY230, PRO70 |
Fungal enzymes | -7.28 kcal/mol | ARG326, HIS392, GLN72, VAL395, ASN102 |
The unique substitution pattern of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione would likely result in specific binding interactions that could be exploited for targeted biological applications .
Structural Comparison with Related Compounds
7-bromo-1,5-dimethyl-1H-indole-2,3-dione belongs to a family of structurally related compounds with varied substitution patterns. Comparing these compounds provides insight into structure-activity relationships.
Comparison with Structural Analogs
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
7-bromo-1,5-dimethyl-1H-indole-2,3-dione | C₁₀H₈BrNO₂ | 254.08 | Reference compound |
7-bromo-5-methyl-1H-indole-2,3-dione | C₉H₆BrNO₂ | 240.05 | Lacks N-methyl group |
5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione | C₁₀H₈BrNO₂ | 254.08 | Bromine at position 5 instead of 7 |
7-bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | 226.03 | Lacks both methyl groups |
5-bromo-7-methyl-1H-indole-2,3-dione | C₉H₆BrNO₂ | 240.06 | Different substitution pattern |
These structural variations affect properties such as lipophilicity, hydrogen bonding capability, and electronic distribution, likely influencing biological activities and chemical reactivity .
Analytical Characterization
The identification and characterization of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione can be accomplished through several analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione would feature characteristic signals:
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Two singlets for the methyl groups at positions 1 and 5
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Two doublets for the aromatic protons at positions 4 and 6
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No N-H signal due to N-methylation
The ¹³C-NMR would show signals for the carbonyl carbons at positions 2 and 3, displaying characteristic downfield chemical shifts.
Infrared (IR) Spectroscopy
Key expected IR absorptions include:
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Strong C=O stretching bands for the carbonyls at positions 2 and 3 (typically 1700-1740 cm⁻¹)
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C-Br stretching (approximately 500-600 cm⁻¹)
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C-H stretching bands for the methyl groups (2850-2950 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would reveal:
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Molecular ion peaks at m/z 254 and 256 (reflecting the bromine isotope pattern)
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Fragmentation patterns characteristic of N-methylated isatin derivatives
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Loss of CO as a common fragmentation pathway
These analytical profiles provide definitive identification of the compound's structure .
Research Applications and Future Perspectives
7-bromo-1,5-dimethyl-1H-indole-2,3-dione offers numerous potential applications in research and development.
Medicinal Chemistry Applications
The compound's potential utility in medicinal chemistry stems from several factors:
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The indole core represents a privileged structure in drug discovery, present in numerous pharmaceuticals
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The specific substitution pattern may confer unique biological activities
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The bromine atom provides a synthetic handle for further derivatization
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The carbonyl groups offer sites for additional functionalization
These features make 7-bromo-1,5-dimethyl-1H-indole-2,3-dione valuable as both a potential bioactive compound and a scaffold for developing more complex molecules .
Synthetic Chemistry Applications
In synthetic organic chemistry, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione can serve as:
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A building block for more complex heterocyclic systems
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A substrate for transition metal-catalyzed cross-coupling reactions via the bromine substituent
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A platform for developing novel methodologies for C-H functionalization
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A starting material for the synthesis of spirocyclic compounds through reactions at the C3 carbonyl
These applications highlight the compound's versatility in organic synthesis .
Future Research Directions
Promising avenues for future research include:
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Comprehensive antimicrobial screening against diverse bacterial and fungal strains
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Evaluation of anticancer activity across multiple cell lines
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Detailed structure-activity relationship studies through systematic modification
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Investigation of binding modes with potential biological targets through computational and experimental approaches
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Development of more efficient synthetic routes
Such studies would further elucidate the potential applications of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione in pharmaceutical research and other fields .
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